Cas no 951889-34-2 (Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate)
Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate
- Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopentanoate
- 7723c
- Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate
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- MDL: MFCD07782908
- Inchi: 1S/C15H18O5/c1-2-18-15(17)5-3-4-12(16)11-6-7-13-14(10-11)20-9-8-19-13/h6-7,10H,2-5,8-9H2,1H3
- InChI Key: GCWHWFFPVDHJNT-UHFFFAOYSA-N
- SMILES: O1CCOC2C=CC(=CC1=2)C(CCCC(=O)OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 341
- Topological Polar Surface Area: 61.8
Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208180-1g |
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate |
951889-34-2 | 97% | 1g |
£352.00 | 2022-02-28 | |
| Fluorochem | 208180-2g |
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate |
951889-34-2 | 97% | 2g |
£613.00 | 2022-02-28 | |
| TRC | E083620-250mg |
Ethyl 5-[3,4-(ethylenedioxy)phenyl]-5-oxovalerate |
951889-34-2 | 250mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E083620-500mg |
Ethyl 5-[3,4-(ethylenedioxy)phenyl]-5-oxovalerate |
951889-34-2 | 500mg |
$ 605.00 | 2022-06-05 | ||
| Fluorochem | 208180-5g |
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate |
951889-34-2 | 97% | 5g |
£1447.00 | 2022-02-28 | |
| abcr | AB368168-1 g |
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate, 97%; . |
951889-34-2 | 97% | 1 g |
€633.40 | 2023-07-19 | |
| abcr | AB368168-2 g |
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate, 97%; . |
951889-34-2 | 97% | 2 g |
€1,047.40 | 2023-07-19 | |
| abcr | AB368168-1g |
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate, 97%; . |
951889-34-2 | 97% | 1g |
€632.80 | 2025-04-14 | |
| abcr | AB368168-2g |
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate, 97%; . |
951889-34-2 | 97% | 2g |
€1046.00 | 2025-04-14 | |
| abcr | AB368168-5g |
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate, 97%; . |
951889-34-2 | 97% | 5g |
€2353.30 | 2025-04-14 |
Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate Suppliers
Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate
Research Brief on Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate (CAS: 951889-34-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate (CAS: 951889-34-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs. The ethylenedioxy moiety in its structure contributes to enhanced metabolic stability, making it a valuable scaffold for drug design.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a precursor for dopamine receptor modulators. Researchers utilized a novel synthetic pathway involving palladium-catalyzed coupling reactions to derivatize Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate, yielding compounds with improved blood-brain barrier permeability. The study reported a 40% increase in bioavailability compared to traditional analogs, highlighting the compound's pharmaceutical advantages.
In neuropharmacology research, Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate has shown promise in the development of Parkinson's disease therapeutics. A recent preclinical trial demonstrated that derivatives of this compound exhibited selective D2 receptor agonism with reduced side-effect profiles. The ethylenedioxy modification was found to significantly decrease oxidative metabolism in liver microsomes, potentially addressing the metabolic instability issues common in current Parkinson's medications.
The compound's applications extend beyond CNS disorders. A 2024 patent application revealed its utility in cancer therapeutics, where researchers developed a series of histone deacetylase (HDAC) inhibitors using Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate as the core structure. These inhibitors demonstrated potent activity against multiple cancer cell lines, with IC50 values in the low micromolar range, while showing minimal toxicity to normal cells.
Analytical chemistry advancements have also contributed to better characterization of this compound. Recent developments in LC-MS/MS methods have enabled more accurate quantification of Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate in biological matrices, supporting pharmacokinetic studies. A 2023 analytical chemistry publication reported a novel UHPLC method with a limit of detection of 0.1 ng/mL, significantly improving upon previous methodologies.
Future research directions for Ethyl 5-3,4-(ethylenedioxy)phenyl-5-oxovalerate include exploration of its potential in combination therapies and further structural optimization. The compound's versatility as a building block in medicinal chemistry continues to attract research interest, with several pharmaceutical companies including derivatives in their development pipelines. Ongoing studies are investigating its potential in addressing drug resistance mechanisms in various therapeutic areas.
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